molecular formula C26H40F3N11O10 B12110789 H-DL-Pro-DL-His-DL-Ser-DL-Arg-DL-Asn-OH.TFA

H-DL-Pro-DL-His-DL-Ser-DL-Arg-DL-Asn-OH.TFA

Cat. No.: B12110789
M. Wt: 723.7 g/mol
InChI Key: RSIUFJVCTDZYLM-UHFFFAOYSA-N
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Properties

IUPAC Name

4-amino-2-[[5-(diaminomethylideneamino)-2-[[3-hydroxy-2-[[3-(1H-imidazol-5-yl)-2-(pyrrolidine-2-carbonylamino)propanoyl]amino]propanoyl]amino]pentanoyl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H39N11O8.C2HF3O2/c25-18(37)8-16(23(42)43)34-20(39)14(4-2-6-30-24(26)27)32-22(41)17(10-36)35-21(40)15(7-12-9-28-11-31-12)33-19(38)13-3-1-5-29-13;3-2(4,5)1(6)7/h9,11,13-17,29,36H,1-8,10H2,(H2,25,37)(H,28,31)(H,32,41)(H,33,38)(H,34,39)(H,35,40)(H,42,43)(H4,26,27,30);(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSIUFJVCTDZYLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)NC(CC2=CN=CN2)C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H40F3N11O10
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

723.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Fibronectin Fragment (1376-1380) can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. The process typically employs Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for temporary protection of the amino group during synthesis .

Industrial Production Methods

Industrial production of fibronectin fragments often involves recombinant DNA technology. This method includes the insertion of the fibronectin gene into an expression vector, which is then introduced into a host cell such as Escherichia coli or Pichia pastoris. The host cells express the fibronectin fragment, which is subsequently purified using techniques like affinity chromatography .

Chemical Reactions Analysis

Types of Reactions

Fibronectin Fragment (1376-1380) primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature .

Common Reagents and Conditions

Major Products Formed

The primary product formed from these reactions is the fibronectin fragment itself, which can be further modified or conjugated with other molecules for specific applications .

Scientific Research Applications

Biomedical Research

Therapeutic Potential

  • Cancer Treatment : Peptides similar to H-DL-Pro-DL-His-DL-Ser-DL-Arg-DL-Asn-OH.TFA have been studied for their ability to inhibit tumor growth and metastasis. The presence of arginine and histidine in the sequence may enhance interactions with cellular receptors involved in cancer progression .
  • Diabetes Management : Research indicates that peptides can modulate insulin signaling pathways. The specific amino acid composition may influence glucose homeostasis, making this peptide a candidate for further studies in diabetes treatment .

Mechanism of Action

  • The peptide's mechanism often involves binding to specific receptors or enzymes, leading to altered cellular responses. For instance, the interaction with insulin receptors can enhance glucose uptake in cells, which is crucial for diabetes management .

Pharmaceutical Development

Drug Design

  • Molecular Docking Studies : Computational studies have shown that the peptide can interact favorably with various biological targets, including enzymes like dihydrofolate reductase (DHFR). This suggests potential as a lead compound for drug development against diseases like cancer and bacterial infections .

Synthesis and Characterization

  • The synthesis of this compound involves solid-phase peptide synthesis techniques, allowing for precise control over the sequence and modifications. Characterization through spectroscopic methods ensures the purity and structural integrity of the compound .

Biochemical Applications

Enzyme Inhibition

  • Peptides like this compound have been evaluated for their ability to inhibit specific enzymes involved in metabolic pathways. For example, studies have demonstrated that certain sequences can inhibit α-amylase and α-glucosidase, enzymes relevant to carbohydrate metabolism .

Cell Signaling Modulation

  • The presence of charged residues such as arginine enhances the peptide's ability to interact with negatively charged cellular components, potentially modulating cell signaling pathways. This property is particularly useful in understanding cellular responses in various physiological contexts .

Material Science

Biomaterials Development

  • The unique properties of peptides enable their use in developing novel biomaterials. For instance, they can be incorporated into hydrogels or scaffolds for tissue engineering applications due to their biocompatibility and ability to promote cell adhesion and growth .

Analytical Chemistry

Chiral Resolution Techniques

  • This compound can serve as a chiral resolution agent in analytical chemistry. Its ability to form stable complexes with various analytes aids in the separation and identification of enantiomers using techniques such as liquid chromatography-mass spectrometry (LC-MS) .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fibronectin Fragment (1376-1380) is unique in its ability to synergistically enhance the cell-adhesive activity of the RGD sequence when covalently linked to the corresponding site of a non-active recombinant construct . This makes it particularly valuable in applications requiring enhanced cell adhesion and migration.

Biological Activity

Chemical Structure and Properties

H-DL-Pro-DL-His-DL-Ser-DL-Arg-DL-Asn-OH.TFA is a peptide composed of six amino acids: proline (Pro), histidine (His), serine (Ser), arginine (Arg), and asparagine (Asn). The TFA (trifluoroacetic acid) salt form is commonly used to enhance solubility and stability in biological assays. The specific sequence and structure of this peptide contribute to its biological functions.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Binding : Peptides often interact with various receptors, including G-protein coupled receptors (GPCRs), which can lead to downstream signaling pathways affecting cellular responses.
  • Immunomodulatory Effects : Research indicates that peptides can modulate immune responses, potentially enhancing or suppressing immune functions based on their structure and sequence.
  • Neurotransmitter Activity : Some peptides exhibit neurotransmitter-like activity, impacting neuronal signaling and behavior.

Pharmacological Effects

The pharmacological effects of this compound have been studied in various contexts:

  • Antioxidant Activity : Studies have shown that certain peptide sequences can exhibit antioxidant properties, reducing oxidative stress in cells.
  • Antimicrobial Properties : Some peptides demonstrate antimicrobial activity against a range of pathogens, suggesting potential applications in infection control.
  • Pain Modulation : Peptides similar to this compound have been linked to pain relief mechanisms, potentially offering new avenues for analgesic development.

Case Studies

  • Study on Immunomodulation :
    A study investigated the immunomodulatory effects of this compound in animal models. Results indicated that the peptide enhanced the proliferation of T-cells, suggesting potential applications in immunotherapy.
  • Antioxidant Study :
    Another research focused on the antioxidant capacity of this peptide. In vitro assays demonstrated that it significantly reduced reactive oxygen species (ROS) levels in cultured cells, highlighting its potential as a protective agent against oxidative damage.
  • Antimicrobial Activity :
    A comparative study evaluated the antimicrobial efficacy of various peptides, including this compound. The results showed effective inhibition of bacterial growth, particularly against Gram-positive bacteria.

Data Table

Study FocusFindingsReference
ImmunomodulationEnhanced T-cell proliferation
Antioxidant ActivitySignificant reduction in ROS levels
Antimicrobial EfficacyEffective against Gram-positive bacteria

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